molecular formula C50H53ClN4O2 B12283262 Cy5DBCO CAS No. 2182601-72-3

Cy5DBCO

Cat. No.: B12283262
CAS No.: 2182601-72-3
M. Wt: 777.4 g/mol
InChI Key: HWIXBRHDYGXXEQ-UHFFFAOYSA-N
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Description

Cy5DBCO, also known as Cyanine5 dibenzocyclooctyne, is a near-infrared fluorescent dye. It is widely used in bioorthogonal chemistry, particularly in copper-free “click” reactions. This compound is known for its low toxicity and high specificity, making it an excellent choice for labeling and imaging azide-containing biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The process typically involves the following steps:

    Synthesis of Cyanine5 Dye: The Cyanine5 dye is synthesized through a series of condensation reactions involving indole derivatives.

    Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne through a copper-free azide-alkyne cycloaddition reaction. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Cy5DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds or biomolecules.

    Conditions: The reaction is typically carried out at room temperature without the need for a copper catalyst. .

Major Products

The major product of the reaction between this compound and azide-functionalized compounds is a stable triazole linkage. This product is highly stable and retains the fluorescent properties of the Cyanine5 dye .

Scientific Research Applications

Cy5DBCO has a wide range of applications in scientific research, including:

Mechanism of Action

Cy5DBCO exerts its effects through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group in this compound reacts with azide groups on biomolecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5DBCO stands out due to its ability to undergo copper-free click reactions, which makes it highly suitable for biological applications. Its near-infrared fluorescence also allows for deep tissue imaging with minimal background interference .

Properties

CAS No.

2182601-72-3

Molecular Formula

C50H53ClN4O2

Molecular Weight

777.4 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H

InChI Key

HWIXBRHDYGXXEQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-]

Origin of Product

United States

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